1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
Description
Significance of Spirocyclic Scaffolds in Modern Chemistry and Drug Discovery
Spirocyclic scaffolds, characterized by two rings connected through a single, shared carbon atom, are increasingly recognized for their unique structural and chemical properties. Their inherent three-dimensionality offers a distinct advantage over traditional flat, aromatic systems in the pursuit of new therapeutic agents. bldpharm.com This spatial arrangement allows for a more precise orientation of functional groups, enabling enhanced interactions with biological targets. bldpharm.com
The introduction of a spirocyclic core into a molecule can significantly influence its physicochemical properties. nih.gov Researchers have observed that these scaffolds can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, all of which are critical parameters in the development of viable drug candidates. researchgate.netnih.gov The rigid nature of the spirocyclic framework can also reduce the conformational flexibility of a molecule, which can lead to higher potency and selectivity for its intended biological target. nih.gov The increased fraction of sp3-hybridized carbons in spirocycles is a desirable trait in modern drug design, often correlated with a higher probability of clinical success. bldpharm.com
The value of spirocyclic systems is evidenced by their presence in a variety of approved drugs and clinical candidates. nih.gov Their ability to serve as bioisosteres for more common ring systems, such as piperidines and morpholines, allows medicinal chemists to explore novel chemical space and develop compounds with improved pharmacokinetic profiles. researchgate.netuniv.kiev.ua
| Property | Description | Reference |
|---|---|---|
| Three-Dimensionality | Allows for precise spatial arrangement of functional groups, enhancing target binding. | bldpharm.com |
| Physicochemical Properties | Can improve solubility, metabolic stability, and lipophilicity. | nih.govresearchgate.net |
| Conformational Rigidity | Reduces flexibility, potentially increasing potency and selectivity. | nih.gov |
| Novelty | Provides access to new chemical space and intellectual property opportunities. | researchgate.net |
Overview of the 1-Azaspiro[3.3]heptane Framework
Within the broader class of spirocycles, the 1-azaspiro[3.3]heptane framework has emerged as a particularly interesting and useful motif. This scaffold consists of two four-membered azetidine (B1206935) rings fused at a central carbon atom. Its compact and rigid structure makes it an attractive component in the design of new molecules.
A key application of the 1-azaspiro[3.3]heptane core is its role as a bioisostere for the piperidine (B6355638) ring, a ubiquitous feature in many pharmaceuticals. enamine.netplu.edunih.gov Bioisosteric replacement is a strategy used in medicinal chemistry to switch one part of a molecule with another that has similar physical or chemical properties, with the goal of enhancing the drug's biological activity or improving its pharmacokinetic properties. The 1-azaspiro[3.3]heptane scaffold has been shown to successfully mimic piperidine while offering potential improvements in metabolic stability. univ.kiev.uaenamine.net
Studies have demonstrated that the 1-azaspiro[3.3]heptane framework possesses similar basicity, solubility, and lipophilicity to piperidine and its other spirocyclic isomer, 2-azaspiro[3.3]heptane. enamine.netresearchgate.net The synthesis of this framework has been a subject of considerable research, with methods developed to produce these compounds on a gram scale, making them accessible for broader investigation. researchgate.net For instance, a key synthetic step involves the thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate to form a spirocyclic β-lactam, which is then reduced to yield the 1-azaspiro[3.3]heptane core. enamine.netplu.edunih.gov
| Scaffold | Key Features | Primary Application | Reference |
|---|---|---|---|
| Piperidine | Common six-membered saturated heterocycle. | Widespread in existing pharmaceuticals. | enamine.net |
| 2-Azaspiro[3.3]heptane | Spirocyclic isomer; can improve solubility and reduce metabolic degradation. | Bioisosteric replacement for piperidine. | univ.kiev.uaenamine.net |
| 1-Azaspiro[3.3]heptane | Similar basicity, solubility, and lipophilicity to piperidine; may offer improved metabolic stability. | A "new generation" bioisostere of piperidine. | enamine.netresearchgate.net |
Role of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane as a Versatile Building Block
This compound is a functionalized derivative of the 1-azaspiro[3.3]heptane core that serves as a highly versatile building block in organic synthesis. The "Boc" group (tert-butoxycarbonyl) is a common protecting group for the nitrogen atom, allowing for controlled reactions at other sites of the molecule. The hydroxyl (-OH) group provides a reactive handle for a wide range of chemical transformations.
This compound's utility stems from its combination of a rigid spirocyclic core and two distinct functional groups. The hydroxyl group can undergo several key reactions, making it a valuable precursor for a variety of more complex molecules. These reactions include:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Substitution: The hydroxyl group can be replaced with other functional groups.
Reduction: The compound can be reduced to create different spirocyclic derivatives.
In chemical biology and medicinal chemistry, this compound is utilized for the synthesis of biologically active molecules. Its structure allows for the creation of diverse compound libraries for screening in drug discovery programs. The spirocyclic framework provides the three-dimensional character sought after in modern drug design, while the functional groups enable the attachment of various side chains or other molecular fragments to explore structure-activity relationships. The development of expedient synthetic routes to access such highly functionalized azaspiro[3.3]heptanes is considered significant for drug discovery and design. researchgate.net
| Feature | Description | Synthetic Potential | Reference |
|---|---|---|---|
| Boc-Protected Amine | Prevents unwanted reactions at the nitrogen atom, directing reactivity elsewhere. | Can be removed under specific conditions to allow for N-functionalization. | |
| Hydroxyl Group | A reactive functional group that serves as a point for further modification. | Enables oxidation, substitution, and other transformations to build molecular complexity. | |
| Spirocyclic Core | Provides a rigid, three-dimensional scaffold. | Introduces desirable structural properties into target molecules for drug discovery. | researchgate.net |
An exploration of the synthetic routes toward this compound reveals a focus on the construction of the core azaspiro[3.3]heptane framework. Methodologies have evolved to provide efficient access to this valuable three-dimensional structural motif, which is of significant interest in medicinal chemistry. Key strategies involve cycloaddition reactions to form critical intermediates and the application of modern photocatalysis.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1-azaspiro[3.3]heptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-11(12)6-8(13)7-11/h8,13H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWHBQKHQHYPPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC12CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701130100 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-19-1 | |
| Record name | 1-Azaspiro[3.3]heptane-1-carboxylic acid, 6-hydroxy-, 1,1-dimethylethyl ester, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701130100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of 1 Boc 6 Hydroxy 1 Azaspiro 3.3 Heptane
Reactivity of the Hydroxyl Group in 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane
The secondary hydroxyl group at the 6-position is a primary site for functionalization, enabling a range of transformations from oxidation to substitution, thereby providing access to a variety of derivatives.
The secondary alcohol in this compound can be readily oxidized to the corresponding ketone, 1-Boc-6-oxo-1-azaspiro[3.3]heptane. This transformation provides a key intermediate for further derivatization, such as reductive amination or the introduction of nucleophiles at the carbonyl carbon. Standard oxidation protocols are effective for this conversion. For instance, Swern oxidation has been successfully employed to convert similar N-Boc protected amino alcohols within the azaspiro[3.3]heptane series into the corresponding carbonyl compounds in high yields. researchgate.net Another effective method involves the use of Dess-Martin periodinane, which is known for its mild conditions and high efficiency in oxidizing alcohols to aldehydes or ketones. univ.kiev.ua
Table 1: Common Oxidation Reagents for this compound
| Reagent/Reaction | Product | Typical Yield | Notes |
|---|---|---|---|
| Swern Oxidation (Oxalyl chloride, DMSO, Triethylamine) | 1-Boc-6-oxo-1-azaspiro[3.3]heptane | ~80% | Effective for related N-Boc amino alcohols. researchgate.net |
| Dess-Martin Periodinane (DMP) | 1-Boc-6-oxo-1-azaspiro[3.3]heptane | High | Mild conditions, suitable for sensitive substrates. univ.kiev.ua |
The hydroxyl group is a poor leaving group and typically requires activation before it can undergo nucleophilic substitution. This is commonly achieved by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups. Once activated, the 6-position can be targeted by a wide range of nucleophiles to introduce diverse functionalities. This two-step sequence allows for the synthesis of derivatives with modified polarity, basicity, and hydrogen bonding capacity, which is crucial for tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
Transformations Involving the Spirocyclic Nitrogen Atom
The reactivity of the nitrogen atom in the azetidine (B1206935) ring is central to many derivatization strategies. While the Boc-protecting group modulates its nucleophilicity, its presence also directs certain reactions and can be removed to enable further functionalization.
The azetidine ring in 1-azaspiro[3.3]heptane derivatives possesses significant ring strain (approximately 25.5 kcal/mol), which is a driving force for its reactivity. rsc.org Although more stable than aziridines, azetidines can undergo ring-opening reactions, particularly under acidic conditions or with Lewis acid catalysis. rsc.orgmagtech.com.cn The reaction is often initiated by an electrophile attacking the nitrogen atom (after Boc-deprotection) or by activation of a substituent on the ring. The regioselectivity of the ring-opening is influenced by both steric and electronic factors. magtech.com.cn For instance, acid-mediated intramolecular ring-opening has been observed in certain N-aryl azetidines where a pendant nucleophile attacks one of the ring carbons. nih.gov The Boc-protecting group generally stabilizes the ring but can also influence the outcome of reactions involving strong electrophiles or harsh acidic conditions.
While the Boc-protected nitrogen in the parent compound is non-nucleophilic, its deprotection unveils a secondary amine that serves as a potent nucleophile. This amine can readily participate in a variety of functionalization reactions, including:
Alkylation and Arylation: Reaction with alkyl or aryl halides to introduce diverse substituents.
Acylation: Formation of amides via reaction with acyl chlorides or carboxylic acids (using coupling agents).
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-substituted derivatives.
Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.
This post-deprotection functionalization is a cornerstone for incorporating the azaspiro[3.3]heptane scaffold into larger molecules and for exploring structure-activity relationships in drug discovery programs. Furthermore, the Boc group itself can direct lithiation to the adjacent carbon atom, enabling nucleophilic attack at that position by trapping the resulting organolithium intermediate with an electrophile. nih.gov
Diversification of the Azaspiro[3.3]heptane Scaffold
The strategic functionalization of this compound provides access to a diverse array of building blocks for medicinal chemistry. acs.org The combination of reactions at the hydroxyl group and the nitrogen atom allows for the creation of libraries of compounds with varied substitution patterns and three-dimensional shapes. nih.govnih.gov
For example, oxidation of the alcohol to the corresponding carboxylic acid (1-Boc-6-carboxy-1-azaspiro[3.3]heptane) creates a versatile handle for amide bond formation. researchgate.net Subsequent Curtius rearrangement of the carboxylic acid can yield the corresponding amine, providing access to 6-amino-1-azaspiro[3.3]heptane derivatives. researchgate.net The ketone derived from oxidation can be used in Wittig reactions to introduce carbon-based substituents or converted into heterocycles. These strategies underscore the value of this compound as a starting material for producing novel, sp³-rich scaffolds that "escape flatland" and offer improved pharmaceutical properties. univ.kiev.ua
Table 2: Examples of Scaffold Diversification from this compound Derivatives
| Intermediate | Reagents | Product Type | Application |
|---|---|---|---|
| N-Boc-6-oxo-1-azaspiro[3.3]heptane | Glyoxal, (NH₄)₂CO₃, then deprotection | 6-(1H-imidazol-5-yl)-1-azaspiro[3.3]heptane | Introduction of a heterocyclic moiety. researchgate.net |
| N-Boc-6-oxo-1-azaspiro[3.3]heptane | Hydroxylamine, then reduction | N-Boc-6-amino-1-azaspiro[3.3]heptane | Access to amino-substituted scaffolds. researchgate.net |
| N-Boc-6-carboxy-1-azaspiro[3.3]heptane | Amine, coupling agent, then deprotection | N-substituted 1-azaspiro[3.3]heptane-6-carboxamide | Amide library synthesis. researchgate.net |
Regioselective Functionalization at Spirocycle Positions (e.g., 5- and 6-positions)
The functionalization of the cyclobutane (B1203170) ring of this compound is primarily dictated by the chemistry of the C6-hydroxyl group and its influence on adjacent positions. The secondary alcohol at the 6-position is a key site for modification, most commonly through oxidation to the corresponding ketone, 1-Boc-6-oxo-1-azaspiro[3.3]heptane.
Standard oxidation protocols can be employed for this transformation. For instance, Dess-Martin periodinane is an effective reagent for converting analogous alcohol functionalities in related spirocyclic systems to the corresponding ketone under mild conditions. univ.kiev.ua Other common methods include Swern oxidation or the use of chromium-based reagents. The resulting ketone at the C6 position serves as a versatile intermediate for a host of further derivatizations. nih.gov
Key Transformations at the 6-Position:
| Starting Material | Reagent/Condition | Product | Transformation Type |
| This compound | Dess-Martin Periodinane | 1-Boc-6-oxo-1-azaspiro[3.3]heptane | Oxidation |
| This compound | SOCl₂, Pyridine | 1-Boc-6-chloro-1-azaspiro[3.3]heptane | Nucleophilic Substitution |
| This compound | Ac₂O, Pyridine | 1-Boc-6-acetoxy-1-azaspiro[3.3]heptane | Esterification |
The ketone at C6 activates the adjacent C5 and C7 positions for nucleophilic attack or enolate chemistry, enabling the introduction of substituents at these sites. This allows for the synthesis of a diverse library of compounds with varying substitution patterns on the cyclobutane ring, which is crucial for structure-activity relationship (SAR) studies.
Derivatization to α-Substituted Lactam Intermediates
The synthesis of the 1-azaspiro[3.3]heptane core itself often proceeds through a spirocyclic β-lactam (azetidin-2-one) intermediate. enamine.netnih.gov This synthetic route provides a strategic opportunity to generate derivatives, including α-substituted lactams. The key step is a thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate, such as Graf's isocyanate (chlorosulfonyl isocyanate), to form the spirocyclic β-lactam. enamine.netnih.govresearchgate.net
For example, the reaction of methylenecyclobutane (B73084) with Graf's isocyanate yields a sulfonyl-protected spirocyclic β-lactam. Subsequent chemical manipulation of this intermediate before the final reduction step can lead to a variety of functionalized 1-azaspiro[3.3]heptane derivatives. The lactam carbonyl can be reduced using reagents like alane (AlH₃) to yield the final azetidine ring. enamine.netnih.gov
The derivatization to α-substituted lactams can be achieved by employing substituted ketenes or imines in the cycloaddition step. A classic approach to forming β-lactams is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine. While not the primary route for the unsubstituted core, this method allows for the synthesis of lactams with substitution at the α-position (C3 of the lactam ring). Another approach involves the Reformatsky reaction, which can be used to synthesize a wide variety of substituted β-lactams from imines. nih.gov These substituted lactams can then be carried forward to produce 1-azaspiro[3.3]heptanes with substitution on the azetidine ring.
General Synthetic Scheme via β-Lactam Intermediate:
| Step | Reaction Type | Reactants | Intermediate/Product |
| 1 | [2+2] Cycloaddition | Endocyclic Alkene + Isocyanate | Spirocyclic β-Lactam |
| 2 | Reduction | Spirocyclic β-Lactam + Reducing Agent (e.g., Alane) | 1-Azaspiro[3.3]heptane |
This pathway highlights the importance of β-lactam chemistry in accessing functionalized spirocyclic azetidines. nih.gov
Cyclopropanation of Cyclobutane and Azetidine Derivatives
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a powerful tool for introducing conformational rigidity and unique spatial arrangements into a molecule. wikipedia.org Derivatives of this compound can be substrates for cyclopropanation reactions, provided a suitable functional group, typically an alkene, is present.
An alkene can be introduced by dehydration of the C6-hydroxyl group or through a Wittig-type reaction on the corresponding C6-ketone. Once the alkene is in place, several standard cyclopropanation methods can be applied:
Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (IZnCH₂I), to add a methylene (B1212753) group across the double bond in a stereospecific manner. wikipedia.orgmasterorganicchemistry.com This reaction is known for its reliability and tolerance of various functional groups.
Diazo Compound-Mediated Cyclopropanation: Diazoalkanes, such as diazomethane, can be used to generate carbenes, often with the aid of transition metal catalysts (e.g., copper or rhodium complexes) or photolysis. masterorganicchemistry.com This method allows for the synthesis of more complex cyclopropane rings if substituted diazo compounds are used. nih.gov
These reactions would typically result in the formation of a dispirocyclic system, where a cyclopropane ring is fused to either the cyclobutane or azetidine ring of the original scaffold, creating highly complex and sp³-rich structures. Such modifications significantly alter the shape and vectoral projection of substituents, making them of great interest in drug design. nih.gov
Impact of Counterion Selection on Reactivity and Synthetic Utility
While the Boc-protecting group renders the azetidine nitrogen unreactive under many conditions, its removal is a common step in synthesis to allow for further functionalization. Deprotection, typically under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid), yields a secondary amine salt. The choice of the counterion in this salt form can have a significant impact on the compound's physicochemical properties and subsequent reactivity. nih.gov
For instance, after deprotection of this compound, the resulting 1-azaspiro[3.3]heptan-6-ol can be isolated as various salts, such as a hydrochloride (HCl), trifluoroacetate (B77799) (TFA), or sulfonate. researchgate.netnih.gov
Influence of Counterion on Physicochemical Properties:
| Counterion | Common Acid Source | Expected Salt Properties |
| Chloride (Cl⁻) | Hydrochloric Acid (HCl) | Often highly crystalline, may have lower solubility in organic solvents. |
| Trifluoroacetate (TFA⁻) | Trifluoroacetic Acid (TFA) | Typically good solubility in organic solvents, can be harder to crystallize. |
| Sulfonate (e.g., Mesylate, Tosylate) | Methanesulfonic Acid, p-Toluenesulfonic Acid | Can improve stability and solubility compared to other salts. researchgate.net |
The nature of the counterion affects properties like:
Solubility: The choice of counterion can dramatically alter the solubility of the amine in different solvents, which is critical for purification and reaction setup. For example, a TFA salt is often more soluble in organic solvents than an HCl salt. nih.gov
Crystallinity and Stability: Some counterions promote the formation of stable, crystalline solids, which are easier to handle, purify, and store. Sulfonic acid salts have been shown to yield more stable and soluble products compared to oxalate (B1200264) salts in related spirocyclic amines. researchgate.net
Reactivity: The acidity and coordinating ability of the counterion can influence the reactivity of the free amine in subsequent reactions. A strongly coordinating counterion might modulate the nucleophilicity of the amine. As a general principle, the properties of the salt are highly dependent on the nature of both the parent molecule and the selected counterion. nih.govnih.govrsc.org
Applications in Medicinal Chemistry and Drug Discovery
1-Boc-6-hydroxy-1-azaspiro[3.3]heptane as a Bioisostere in Drug Design
Bioisosterism is a fundamental strategy in drug design aimed at optimizing lead compounds. This compound, and its deprotected core, 6-hydroxy-1-azaspiro[3.3]heptane, serve as versatile scaffolds for the bioisosteric replacement of several common heterocyclic motifs found in pharmaceuticals.
Mimicry of Piperidine (B6355638) and its Analogues
The 1-azaspiro[3.3]heptane core is a recognized bioisostere of the piperidine ring, a ubiquitous scaffold in numerous approved drugs. researchgate.netenamine.netnih.govenamine.net The spirocyclic nature of the former imparts a more rigid and three-dimensional structure compared to the more flexible piperidine ring. researchgate.net This structural constraint can be advantageous in drug design, leading to improved binding affinity and selectivity for the target protein.
A notable example of this bioisosteric replacement is the incorporation of the 1-azaspiro[3.3]heptane core into analogues of the local anesthetic drug bupivacaine. researchgate.netenamine.netnih.gov This substitution resulted in a new, patent-free analogue with high anesthetic activity. researchgate.netenamine.netnih.gov The spirocyclic analogue demonstrated a comparable biological effect to the piperidine-containing parent compound, highlighting the successful mimicry of the piperidine motif by the 1-azaspiro[3.3]heptane scaffold.
Table 1: Comparative Physicochemical Properties of Piperidine and Azaspiro[3.3]heptane Model Compounds
| Compound | Structure | Solubility (µM) | clogP | logD (7.4) | Metabolic Stability (t½ min) |
|---|---|---|---|---|---|
| N-Benzylpiperidine | 136 | 3.1 | 1.8 | 15 | |
| N-Benzyl-2-azaspiro[3.3]heptane | 12 | 2.8 | 1.5 | 25 | |
| N-Benzyl-1-azaspiro[3.3]heptane | 13 | 2.8 | 1.6 | 43 |
Data adapted from a study on model compounds to illustrate the comparative properties of the core scaffolds. researchgate.net
Bioisosteric Replacement of Morpholine (B109124) and Piperazine (B1678402) Motifs
The versatility of the azaspiro[3.3]heptane scaffold extends to its use as a bioisostere for other six-membered saturated heterocycles like morpholine and piperazine. nih.govresearchgate.net These rings are prevalent in a wide range of therapeutic agents. The replacement of these motifs with a spirocyclic core can lead to novel chemical entities with potentially improved pharmacological profiles.
Application as a Structural Surrogate for Pipecolic Acid
Pipecolic acid, a non-proteinogenic amino acid with a piperidine ring, is a component of some natural products and has been incorporated into various drug candidates. The synthesis of a unique amino acid analogue of α-pipecolic acid has been achieved starting from a 1-azaspiro[3.3]heptane derivative. researchgate.net Specifically, the N-Boc protected 1-azaspiro[3.3]heptane was functionalized to yield an amino acid that serves as a structural surrogate for α-pipecolic acid. researchgate.net This application opens avenues for creating novel peptide-based therapeutics or other complex molecules where the conformational constraints of the spirocyclic scaffold can be exploited.
Influence of Spirocyclic Architecture on Drug-likeness and Pharmacological Profiles
The spirocyclic nature of this compound has a profound impact on the molecular properties of the compounds into which it is incorporated. These effects are often beneficial for improving the "drug-likeness" of a molecule.
Enhancement of Conformational Rigidity and Three-Dimensional Character
One of the most significant advantages of employing spirocyclic scaffolds like 1-azaspiro[3.3]heptane is the increased conformational rigidity and three-dimensional (3D) character they impart to a molecule. researchgate.netresearchgate.netresearchgate.netuniba.it This is a key aspect of the "escape from flatland" concept in medicinal chemistry, which advocates for the design of more complex, 3D-shaped molecules. Planar, aromatic compounds often exhibit undesirable properties such as poor solubility and off-target effects.
The spirocyclic core of this compound locks the two azetidine (B1206935) rings in a fixed orientation, reducing the number of accessible conformations. This pre-organization of the molecular shape can lead to a more favorable entropic contribution to binding affinity for a biological target. The well-defined exit vectors from the spirocyclic core also allow for a more precise orientation of substituents in 3D space, which can be crucial for optimizing interactions with a protein binding pocket. researchgate.net
Modulation of Physicochemical Properties for Improved Drug Candidate Profiles
The introduction of a spirocyclic center can significantly modulate the physicochemical properties of a molecule, often in a favorable direction for drug development. researchgate.netnih.govresearchgate.netresearchgate.net Key properties that can be influenced include lipophilicity, solubility, and metabolic stability.
Research has shown that replacing a piperidine ring with a 1-azaspiro[3.3]heptane moiety can lead to a decrease in lipophilicity (logD). nih.gov This may seem counterintuitive as a carbon atom is added, but it can be rationalized by an increase in the basicity of the nitrogen atom. nih.gov Lower lipophilicity is often associated with improved aqueous solubility and a better safety profile. Furthermore, the spirocyclic scaffold can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation. enamine.net
Table 2: Impact of Spirocyclic Core on Physicochemical Properties
| Property | Piperidine Analogue | 1-Azaspiro[3.3]heptane Analogue | Rationale for Change |
|---|---|---|---|
| Lipophilicity (logD) | Higher | Lower | Increased basicity of the spirocyclic nitrogen. nih.gov |
| Solubility | Generally Lower | Generally Higher | Lower lipophilicity and more polar surface area. enamine.net |
| Metabolic Stability | More Prone to Metabolism | More Stable | Steric shielding of metabolic soft spots. enamine.net |
| 3D Shape (Fsp3) | Lower | Higher | Increased fraction of sp3 hybridized carbons. researchgate.net |
Addressing the "Aromatic Flatland" Challenge in Drug Designresearchgate.netuniv.kiev.uabohrium.comresearchgate.net
In contemporary medicinal chemistry, a significant challenge is the "Aromatic Flatland," a term describing the tendency for drug candidates to be predominantly flat, aromatic structures. bohrium.comresearchgate.net This structural simplicity can lead to poor physicochemical properties, such as low solubility and high metabolic turnover, hindering clinical success. The incorporation of three-dimensional (3D) structural motifs is a key strategy to overcome these limitations. Spirocyclic systems, particularly those containing the azaspiro[3.3]heptane core, are at the forefront of this effort, often referred to as "escaping from flatland". researchgate.netuniv.kiev.ua
The rigid, spirocyclic nature of this compound and its derivatives introduces a defined 3D geometry into molecules. researchgate.net This structural feature offers several advantages over traditional flat aromatic rings:
Improved Physicochemical Properties: The introduction of sp³-rich scaffolds generally enhances solubility and metabolic stability. researchgate.netuniv.kiev.ua Unlike flat aromatic compounds which are prone to oxidative metabolism, the saturated, rigid framework of azaspiro[3.3]heptane is more resistant. univ.kiev.ua
Enhanced Target Engagement: The defined three-dimensional arrangement of functional groups allows for more precise and selective interactions with the binding sites of biological targets, such as enzymes and receptors. researchgate.netuniba.it This can lead to increased potency and reduced off-target effects.
Novel Chemical Space: These spirocyclic building blocks provide access to novel chemical space, enabling the design of patent-free analogues of existing drugs. researchgate.netnih.govresearchgate.net
By replacing common flat rings like piperidine or phenyl groups with the 1-azaspiro[3.3]heptane moiety, chemists can create drug candidates with superior "drug-like" properties, effectively moving beyond the limitations of two-dimensional structures. researchgate.netnih.govchemrxiv.org
Therapeutic Applications and Target Engagement of Azaspiro[3.3]heptane Derivatives
The unique structural and physicochemical properties of azaspiro[3.3]heptane derivatives, such as this compound, make them valuable scaffolds in the development of new therapeutics across various disease areas.
Development of Novel Pharmaceuticalsbenchchem.comnih.gov
This compound serves as a versatile building block for the synthesis of biologically active molecules. Its protected amine and reactive hydroxyl group allow for a wide range of chemical modifications, enabling its incorporation into diverse molecular architectures. A primary application is its use as a bioisostere for the piperidine ring, a common motif in many pharmaceuticals. nih.gov This bioisosteric replacement allows for the retention of biological activity while potentially improving pharmacokinetic profiles. researchgate.netuniv.kiev.ua The development of novel compounds targeting cognitive function and other neurological symptoms often involves the modulation of neurotransmitter pathways, a field where the structural diversity offered by such building blocks is crucial. nih.gov
Specific Applications as Kinase Inhibitors (e.g., EGFR, LRRK2)nih.govbioworld.comnih.gov
Kinases are a critical class of enzymes and a major focus of drug discovery, particularly in oncology and neurology. Azaspiro[3.3]heptane derivatives are being explored for their potential as kinase inhibitors.
LRRK2 Inhibitors: Leucine-rich repeat kinase 2 (LRRK2) is a key target in the development of therapies for Parkinson's disease. nih.gov Mutations that increase LRRK2 kinase activity are linked to the disease's progression. nih.govbiorxiv.org Potent and selective inhibitors of LRRK2 are therefore highly sought after. biorxiv.orgcornell.edu Recently disclosed compounds have shown inhibitory activity against both wild-type and mutant forms of LRRK2, highlighting their potential in treating neurological disorders. bioworld.com The 3D structure of spirocyclic scaffolds can contribute to the specific conformational binding required for potent and selective kinase inhibition.
EGFR Inhibitors: The epidermal growth factor receptor (EGFR) is another important kinase target, especially in non-small cell lung cancer. nih.gov A significant challenge for EGFR inhibitors is penetrating the blood-brain barrier (BBB) to treat brain metastases. The physicochemical properties imparted by spirocyclic scaffolds, such as modified lipophilicity, can be advantageous in designing BBB-penetrant inhibitors. nih.govnih.gov
The table below summarizes the activity of representative compounds incorporating spirocyclic motifs against these kinase targets.
| Target | Compound Type | Activity Metric | Result | Source(s) |
| LRRK2 | Exemplified Compound | IC₅₀ | 6.654 nM | bioworld.com |
| LRRK2 (G2019S mutant) | Exemplified Compound | IC₅₀ | 4.787 nM | bioworld.com |
| LRRK2 (wild-type) | Exemplified Compound | IC₅₀ (p-LRRK2) | 7.9 nM | bioworld.com |
| LRRK2 (R1441G mutant) | Exemplified Compound | IC₅₀ (p-Rab10) | 3.798 nM | bioworld.com |
Exploration in Neurological Disorder Therapiesnih.govnih.gov
The application of azaspiro[3.3]heptane derivatives extends broadly within therapies for neurological disorders. Their role as LRRK2 inhibitors directly connects them to Parkinson's disease research. nih.govbioworld.com Furthermore, the pursuit of novel compounds for improving cognitive function and treating neurodegenerative and neuropsychiatric conditions is an active area of research. nih.gov The ability to create structurally complex molecules that can interact specifically with central nervous system targets is critical. The 3D nature of the azaspiro[3.3]heptane scaffold is well-suited for designing molecules that can navigate the intricate binding pockets of neuronal receptors and enzymes. researchgate.netnih.gov
Utility in Anesthetic and Analgesic Drug Designnih.govnih.gov
A compelling demonstration of the utility of the azaspiro[3.3]heptane scaffold is in the field of anesthetics. Researchers have successfully incorporated the 1-azaspiro[3.3]heptane core into the structure of the local anesthetic drug bupivacaine, replacing the original piperidine ring. nih.govresearchgate.net This modification resulted in a new, patent-free analogue with high activity and a potentially longer duration of action. univ.kiev.uanih.govresearchgate.net This success underscores the value of azaspiro[3.3]heptanes as effective piperidine bioisosteres in established drug classes. nih.gov The development of novel anesthetics and analgesics often focuses on improving pharmacokinetic properties and reducing side effects, goals that can be advanced through the rational design of molecules using scaffolds like azaspiro[3.3]heptane. nih.gov
Integration into Advanced Drug Discovery Platforms
Modern drug discovery relies heavily on advanced platforms that integrate computational methods, high-throughput screening (HTS), and machine learning to accelerate the identification and optimization of new drug candidates. youtube.com Versatile building blocks like this compound are essential components of these platforms.
Their well-defined 3D structure and synthetic tractability make them ideal for inclusion in diversity-oriented synthesis (DOS) libraries. These libraries, rich in sp³-hybridized centers, are used in HTS campaigns to identify novel hits against a wide range of biological targets. The structural rigidity of the azaspiro[3.3]heptane core provides predictable vectors for substituent placement, which is highly valuable for structure-activity relationship (SAR) studies. researchgate.net
Furthermore, computational and machine learning models in drug discovery benefit from data on structurally unique and well-characterized compounds. youtube.com The incorporation of azaspiro[3.3]heptane-containing molecules into these datasets helps to train more accurate predictive models for properties such as solubility, permeability, and target binding affinity. As drug discovery continues to move towards more complex and three-dimensional chemical matter, the demand for and integration of advanced building blocks like this compound into these discovery platforms will undoubtedly increase. bohrium.comresearchgate.net
Use as Building Blocks in DNA-Encoded Libraries (DELs)
This compound and related azaspiro[3.3]heptane scaffolds are valuable building blocks in the construction of DNA-Encoded Libraries (DELs). nih.gov DEL technology is a powerful method in modern drug discovery for rapidly identifying potential drug candidates from vast collections of compounds. The design of these libraries begins with the careful selection of chemical building blocks (BBs) that are predicted to yield final products with favorable drug-like properties. nih.gov
The rigid, three-dimensional structure of the azaspiro[3.3]heptane core is particularly sought after for creating sp³-rich molecules that can explore chemical space more effectively than flatter, aromatic compounds. nih.govrsc.org These scaffolds serve as surrogates or bioisosteres for commonly used rings like piperidine, but with improved pharmacokinetic properties. nih.gov The incorporation of building blocks with such structural complexity is a key strategy to enrich the diversity and novelty of DELs. nih.gov Researchers have developed synthetic methods, such as visible light-mediated photocycloadditions, to attach these complex spirocyclic moieties to DNA, thereby enabling their inclusion in large-scale screening libraries. nih.govrsc.org The successful synthesis of adducts bearing additional functional groups, like a bromo group, provides a handle for further diversification within the library. nih.gov
Design of Functionalized Derivatives for Targeted Biological Activity
A significant application of the 1-azaspiro[3.3]heptane scaffold, for which this compound is a key intermediate, is in the design of functionalized derivatives for targeted biological activity. nih.govresearchgate.net This often involves its use as a bioisostere, a chemical substitute for another group that can produce a similar biological effect. The 1-azaspiro[3.3]heptane core has been successfully validated as a next-generation bioisostere for the piperidine ring, a common motif in many pharmaceuticals. nih.govenamine.netrsc.org
This bioisosteric replacement can lead to novel compounds with retained biological activity but potentially improved properties, such as enhanced metabolic stability or a path to patent-free analogues. researchgate.netenamine.net A prominent case study is the incorporation of the 1-azaspiro[3.3]heptane core into the structure of the local anesthetic drug Bupivacaine, replacing its traditional piperidine fragment. nih.govresearchgate.net The resulting analogue demonstrated significant anesthetic activity in preclinical models. researchgate.net Studies comparing the properties of model compounds containing 1-azaspiro[3.3]heptane versus its isomer, 2-azaspiro[3.3]heptane, found that while both had similar water solubility and lipophilicity, the 1-azaspiro[3.3]heptane derivative was more metabolically stable. researchgate.net
| Scaffold | Key Feature | Observed Outcome in Model Systems | Reference |
|---|---|---|---|
| Piperidine | Common pharmaceutical motif | Parent scaffold in drugs like Bupivacaine | nih.govresearchgate.net |
| 2-Azaspiro[3.3]heptane | Well-studied piperidine bioisostere | Similar solubility and lipophilicity to piperidine | researchgate.net |
| 1-Azaspiro[3.3]heptane | New-generation piperidine bioisostere | Similar solubility and lipophilicity, but improved metabolic stability compared to the 2-azaspiro isomer | researchgate.net |
Application in Chemical Biology to Study Biological Pathways and Mechanisms
In the field of chemical biology, this compound and its derivatives are utilized as tools to probe and understand biological systems. These compounds serve as building blocks for synthesizing unique, biologically active molecules that can be used to study specific pathways and mechanisms. By mimicking the core structure of piperidine-containing natural products or drugs, these spirocyclic analogues can interact with specific enzymes and receptors, thereby modulating their activity.
The precise three-dimensional arrangement of the azaspiro[3.3]heptane scaffold allows for specific orientations of functional groups, which can lead to selective interactions with biological targets. This selectivity is crucial for dissecting complex biological processes. For example, investigations into enzyme binding have shown that compounds containing this scaffold can effectively inhibit certain enzymatic pathways. Such targeted modulation provides researchers with valuable insights into the function of these enzymes and suggests potential therapeutic applications where enzyme inhibition is a desired outcome.
Use as Building Blocks for Amino Acid Analogues (e.g., Ornithine, GABA)
The rigid spiro[3.3]heptane framework is an excellent scaffold for the synthesis of sterically constrained amino acid analogues. While direct synthesis from this compound is not explicitly detailed in the provided sources, research on the isomeric 2-azaspiro[3.3]heptane scaffold demonstrates the principle. nih.govresearchgate.net This research has led to the creation of novel analogues of natural amino acids such as ornithine and γ-aminobutyric acid (GABA). nih.govresearchgate.net
These novel amino acids are valuable in chemistry, biochemistry, and drug design because their constrained conformation can lead to selective binding to biological targets. nih.govresearchgate.net Such analogues are particularly useful in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but may have improved stability or activity. researchgate.net The synthesis of these compounds involves constructing the two four-membered rings of the spirocyclic scaffold through subsequent ring-closure reactions. nih.govresearchgate.net
| Synthesized Analogue | Natural Amino Acid Counterpart | Scaffold Used | Potential Application | Reference |
|---|---|---|---|---|
| 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid | Ornithine | 2-Azaspiro[3.3]heptane | Sterically constrained ligands for biological targets, peptidomimetics | nih.govresearchgate.net |
| 2-azaspiro[3.3]heptane-6-carboxylic acid | γ-Aminobutyric acid (GABA) | 2-Azaspiro[3.3]heptane | Sterically constrained ligands for biological targets, peptidomimetics | nih.govresearchgate.net |
Mechanistic Investigations and Biological Interactions
Molecular Mechanisms of Action of 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane Derivatives
The molecular mechanisms of these derivatives are intrinsically linked to their ability to engage with specific biological macromolecules, a process heavily influenced by their defined spatial arrangement.
A notable example is the development of spirocyclic ligands for the sigma-1 (σ1) receptor, a unique chaperone protein located in the endoplasmic reticulum that is implicated in various neurological diseases. rsc.orgnih.gov Competitive receptor binding assays, using radioligands like [³H]-(+)-pentazocine, have demonstrated that spirocyclic compounds based on this scaffold can exhibit low nanomolar affinity for the σ1 receptor. rsc.org
In another application, the spirocyclic scaffold has been incorporated as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). Specifically, derivatives were synthesized as IRAK4 PROTACs for the treatment of inflammatory diseases. acs.org These compounds facilitate the degradation of the IRAK4 protein by forming a ternary complex with IRAK4 and the Cereblon (CRBN) E3 ubiquitin ligase. The spirocyclic linker was found to enhance the degradation activity significantly compared to more flexible linkers. acs.org
The spirocyclic structure is crucial for the biological activity of these derivatives, primarily due to the rigidity and three-dimensionality it imparts. rsc.org Unlike flexible aliphatic chains, the spirocyclic system locks the molecule into a specific conformation, which can lead to more precise and higher-affinity interactions with the binding sites of proteins. rsc.orguniba.it
This rigidity defines the exact three-dimensional placement of functional groups, which is critical for optimal interaction with a receptor's binding pocket. rsc.org For instance, in σ1 receptor ligands, the rigid spirocyclic scaffold precisely orients the basic amino moiety required for binding, leading to enhanced affinity. rsc.orgnih.gov Furthermore, the introduction of a spirocyclic center can increase the fraction of sp³-hybridized carbons, a property correlated with improved drug-likeness and target selectivity. uniba.it
In the case of IRAK4 PROTACs, introducing rigid spirocyclic linkers enhanced the degradation activity. acs.org This improvement is attributed to the stabilization of the ternary complex (IRAK4-PROTAC-CRBN), which is essential for efficient ubiquitination and subsequent degradation of the target protein. The defined conformation of the spirocyclic linker reduces the entropic penalty of forming the complex and optimizes the orientation of the IRAK4 and CRBN proteins for interaction. acs.org
The ability of a drug to penetrate the blood-brain barrier (BBB) is a critical factor for treating central nervous system (CNS) disorders. nih.gov The penetration of small molecules across the BBB is governed by several physicochemical properties, including lipophilicity, molecular weight, and the number of hydrogen bond donors and acceptors. mdpi.com Low brain penetration can often be attributed to low BBB permeability, active removal by efflux transporters like P-glycoprotein (P-gp), or high binding to plasma proteins. nih.gov
In Vitro and In Silico Approaches to Biological Activity Assessment
The biological activity of this compound derivatives is evaluated using a combination of computational and experimental methods.
Molecular docking and molecular dynamics (MD) simulations are powerful in silico tools used to predict and analyze how a molecule binds to a protein target. acs.orgmdpi.com These computational methods provide insights into the binding mode, affinity, and the key molecular interactions driving the binding event.
For example, in the study of IRAK4 PROTACs, MD simulations were used to understand the molecular mechanism of a potent degrader, FIP22, which features a spirocyclic linker. acs.org The simulations showed that FIP22 formed stronger binding interactions within the IRAK4-PROTAC-CRBN complex compared to a less potent analogue. The analysis revealed specific hydrogen bonds formed by the inhibitor part of the molecule with hinge residues in the ATP-binding pocket of IRAK4. Simultaneously, the E3 ligase-binding portion of FIP22 formed additional hydrogen bonds with residues in the CRBN pocket. These detailed interaction maps help explain the enhanced activity of the spirocyclic derivative. acs.org
| Parameter | FIP22 (Spirocyclic Linker) | DE5 (Flexible Linker) |
| Binding Energy (ΔG_Tot) | -83.0 ± 4.6 kcal/mol | -73.6 ± 4.3 kcal/mol |
| Key IRAK4 Interactions | Hydrogen bonds with Met265, Lys213, Asp329 | Not specified |
| Key CRBN Interactions | Hydrogen bonds with His378, Trp380 | Lacks interactions with His378, Trp380 |
Data sourced from a study on IRAK4 PROTACs, highlighting the improved binding energy of the spirocyclic-containing compound FIP22. acs.org
In vitro assays are essential for confirming the biological activity predicted by computational models. These experiments are conducted on isolated biological components, such as proteins, or in cellular systems.
For assessing receptor binding, competitive binding assays are commonly employed. In the development of σ1 receptor ligands, guinea pig brain preparations (as a source of σ1 receptors) and rat liver membrane preparations (for σ2 receptors) were used. rsc.org The affinity of the new spirocyclic compounds was determined by measuring their ability to displace a specific radioligand from the receptors. rsc.org
| Compound | σ1 Affinity (Ki, nM) | σ2 Selectivity (Ki σ2 / Ki σ1) |
| 21a | 5.3 | 45 |
| 23a | 3.6 | >278 |
| 25a | 4.8 | 150 |
Data from competitive binding assays for representative trans-configured spirocyclic σ1 receptor ligands. rsc.org
For compounds designed to induce protein degradation, such as the IRAK4 PROTACs, cellular assays are used to measure the reduction in the target protein levels. The degradation activity of the spirocyclic PROTACs FIP22 and FIP25 was measured in cells, showing they achieved near-complete degradation of IRAK4 at a concentration of 0.5 µM. acs.org Such assays on relevant cell lines provide direct evidence of the compound's mechanism of action and efficacy at a cellular level. acs.org
Structure-Activity Relationship (SAR) Analysis for Derivative Optimization
Structure-Activity Relationship (SAR) analysis is a critical component in the optimization of derivatives of this compound. This process involves systematically modifying the core structure and evaluating the subsequent impact on biological activity. The rigid, three-dimensional nature of the azaspiro[3.3]heptane scaffold provides a unique framework that can lead to significant improvements in potency and pharmacokinetic properties when correctly functionalized.
Research into related 2-azaspiro[3.3]heptane derivatives has demonstrated the power of this approach. In a study aimed at identifying inducers of fetal hemoglobin (HbF), a phenotypic screen identified an initial hit compound which was then optimized. nih.gov Exploration of the SAR by modifying various parts of the molecule led to the development of a derivative with enhanced rigidity and a distinct structure. nih.gov This optimization resulted in a compound that showed a significant dose-dependent increase in globin switching in vivo. nih.gov
Key to the SAR of azaspiro[3.3]heptane derivatives is the precise geometry and orientation of functional groups. The spirocyclic core significantly alters the spatial arrangement of substituents compared to more common heterocyclic rings like piperidine (B6355638) or piperazine (B1678402). nih.gov This can be a double-edged sword; while it can lock the molecule into a more favorable conformation for binding to a biological target, it can also lead to a dramatic loss of potency if the geometry is not optimal. nih.gov For instance, in one case, the replacement of a piperazine with an azaspiro[3.3]heptane resulted in an over 800-fold decrease in potency because the position and orientation of a crucial carbamate (B1207046) acceptor group were significantly altered. nih.gov
Therefore, SAR studies for optimizing derivatives of this compound focus on:
Modification of the Hydroxyl Group: The 6-hydroxy group is a prime site for functionalization, such as conversion to ethers, esters, or other groups, to explore new interactions with target proteins.
Substitution on the Azetidine (B1206935) Ring: Introducing substituents on the carbon atoms of the azetidine rings can influence the molecule's conformation and lipophilicity.
Variation of the Boc-Protecting Group: While the tert-butoxycarbonyl (Boc) group is often used for synthetic purposes, replacing it with other N-substituents in the final compounds is a key step in SAR exploration to modulate basicity, polarity, and target engagement.
The goal of these analyses is to build a comprehensive understanding of how specific structural changes affect the desired biological activity, guiding the design of more potent and selective compounds.
| Structural Modification | Observed Effect on Activity | Rationale / Key Finding | Reference |
|---|---|---|---|
| Introduction of spirocyclic center (replacing piperazine) | >800-fold loss in potency | Altered geometry and orientation of a critical carbamate acceptor group. | nih.gov |
| Systematic optimization of a hit compound | Led to a more rigid derivative with significantly increased desired biological activity (globin switching). | Exploration of SAR and optimization of ADME properties were successful. | nih.gov |
| Replacement of piperidine in Bupivacaine | Resulted in a new analogue with high activity. | Demonstrates successful bioisosteric replacement with the azaspiro[3.3]heptane core. | nih.govenamine.net |
Computational Chemistry in Understanding Mechanism and Optimization
Computational chemistry serves as a powerful tool for elucidating the reaction mechanisms involved in the synthesis of this compound and for guiding the optimization of its derivatives.
Prediction of Reaction Pathways and Identification of Rate-Limiting Steps
The synthesis of the 1-azaspiro[3.3]heptane core often involves complex multi-step sequences. A key reported strategy is the thermal [2+2] cycloaddition between an endocyclic alkene and an isocyanate to form a spirocyclic β-lactam, which is subsequently reduced to yield the final azaspiro[3.3]heptane structure. nih.govenamine.netresearchgate.net
Computational methods, such as Density Functional Theory (DFT), can be employed to model these reaction pathways in detail. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for the reaction can be constructed. This allows for:
Visualization of Transition States: Understanding the geometry of the transition state provides insight into the steric and electronic factors that govern the reaction.
Identification of the Rate-Limiting Step: The step with the highest activation energy barrier on the reaction coordinate is identified as the rate-limiting step. For the [2+2] cycloaddition, computational studies can confirm that this concerted but asynchronous step typically has a high activation energy, making it the kinetic bottleneck of the synthesis.
Evaluation of Alternative Pathways: Computational models can assess the feasibility of different mechanistic pathways, helping to rationalize experimentally observed product distributions or predict the outcomes of new reaction conditions.
This predictive power allows chemists to optimize reaction conditions (e.g., temperature, catalyst, solvent) to improve yields and selectivity, making the synthesis more efficient.
Theoretical Studies for Bioisosteric Potential and Molecular Interactions
The 1-azaspiro[3.3]heptane core is frequently investigated as a bioisostere for common saturated heterocycles like piperidine and piperazine. nih.govresearchgate.net Bioisosteric replacement is a strategy in drug design used to enhance pharmacological properties by substituting one chemical group with another that has similar physical or chemical properties. Theoretical studies are invaluable for assessing this potential before undertaking extensive synthesis.
Computational analyses have shown that replacing a six-membered ring with an azaspiro[3.3]heptane can significantly lower the lipophilicity (logD7.4) of a molecule, which is often a desirable trait for improving pharmacokinetic properties. nih.gov This effect is attributed to an increase in the basicity of the nitrogen atom within the strained four-membered ring. nih.govresearchgate.net
However, the geometric consequences of this substitution are profound. nih.gov Computational modeling and conformational analysis can precisely map the changes in bond angles, bond lengths, and the spatial vectors of substituents. These studies have revealed that azaspiro[3.3]heptanes are not always suitable bioisosteres, particularly when not used as a terminal group, due to these significant geometric alterations. nih.govresearchgate.net
To better assess bioisosteric potential, theoretical approaches are used:
Principal Component Analysis (PCA): This statistical method can be used to analyze a range of calculated molecular descriptors (e.g., molecular weight, dipole moment, solvent accessible surface area) for a library of scaffolds. Studies have used PCA to demonstrate that certain azaspiro[3.3]heptane derivatives cluster with piperazine, suggesting they share similar property spaces and are therefore good candidates for bioisosteric replacement. uniba.it
Molecular Docking: These simulations predict how a ligand binds to the active site of a target protein. By comparing the docked pose and binding energy of a parent compound (e.g., containing a piperidine) with its azaspiro[3.3]heptane analogue, researchers can predict whether the new derivative will maintain or improve target engagement. This allows for the rational design of new analogues with potentially enhanced activity. nih.gov
| Property / Method | Finding / Application | Implication for Drug Design | Reference |
|---|---|---|---|
| Lipophilicity (logD7.4) | Introducing a spirocyclic center can lower logD by up to -1.0. | Potential for improved solubility and pharmacokinetic profile. | nih.govresearchgate.net |
| Molecular Geometry | Significant changes in substituent geometry compared to piperidine/piperazine. | May not be a suitable bioisostere if precise substituent orientation is critical for activity. | nih.gov |
| Principal Component Analysis (PCA) | Can identify spiro-heterocycles that cluster with piperazine based on key molecular descriptors. | Provides a theoretical basis for selecting promising bioisosteric replacements. | uniba.it |
| Molecular Docking | Predicts binding modes and affinities of spirocyclic analogues within a target's active site. | Allows for pre-screening of derivatives to prioritize synthesis of compounds with high predicted activity. | nih.gov |
Cyclic Voltammetry Studies for Mechanistic Insights
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of molecules. It provides valuable mechanistic insights into reactions involving electron transfer steps. While not broadly reported specifically for this compound itself, CV has been employed in the investigation of synthetic routes toward related spirocyclic systems. researchgate.netresearchgate.net
By measuring the potential at which a species is oxidized or reduced, CV can help to:
Determine Redox Potentials: The technique can establish the oxidation and reduction potentials of reactants and intermediates, which is crucial for designing and understanding redox-mediated reactions.
Identify Reactive Intermediates: CV can detect the formation of transient radical ions or other reactive species that may be part of a reaction mechanism.
Elucidate Electron Transfer Mechanisms: It helps to determine whether a reaction proceeds through a single-electron transfer (SET) or other electron-mediated pathways. In the development of novel synthetic methods for creating spirocyclic cores, CV studies have been integral to supporting proposed reaction mechanisms. researchgate.net
For the synthesis or modification of this compound, CV could be used to investigate the electrochemical stability of the molecule or to probe the mechanism of reactions involving the oxidation of the hydroxyl group or other redox-active transformations.
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes to Azaspiro[3.3]heptane Scaffolds
The advancement of azaspiro[3.3]heptane chemistry is critically dependent on the development of efficient, scalable, and versatile synthetic routes. While established methods provide access to the core structure, current research is focused on creating more direct and modular pathways to highly functionalized derivatives.
One of the foundational strategies for synthesizing the 1-azaspiro[3.3]heptane core involves a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO₂S-NCO), which forms a key spirocyclic β-lactam intermediate. This intermediate is then reduced, typically with alane, to yield the final azaspiro[3.3]heptane scaffold. researchgate.netnih.gov
Emerging research aims to refine and expand upon this groundwork. Key areas of development include:
Flow-Assisted Synthesis: Modern synthetic chemistry is increasingly adopting continuous flow technologies to improve reaction efficiency, safety, and scalability. A flow-assisted sequence for the formation of related strained spiro heterocycles has been reported, suggesting a promising future direction for the large-scale production of azaspiro[3.3]heptane building blocks. nih.gov
Modular and Convergent Syntheses: Researchers are developing expedient, multi-step routes that allow for the late-stage introduction of diverse functional groups. acs.orgnih.gov These methods often start from readily available substituted azetidines or cyclobutanes and enable the construction of spirocycles with multiple "exit vectors"—points for further chemical modification. acs.orgnih.gov
Photochemical Methods: Advances in photochemistry are being explored to construct the strained spirocyclic system. For instance, visible light-mediated energy transfer catalysis has been used for the on-DNA synthesis of related azaspiro compounds via [2+2] cycloaddition, highlighting a novel approach applicable to specialized library synthesis.
These new strategies are crucial for moving beyond milligram-scale synthesis to the production of multigram quantities, which is essential for extensive evaluation in drug discovery and other fields. nih.gov
Exploration of New Functionalizations and Derivatives for Enhanced Bioactivity
The azaspiro[3.3]heptane scaffold serves as a rigid, three-dimensional framework whose biological activity can be finely tuned through functionalization. The hydroxyl group on 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane, in particular, is a versatile handle for chemical modification, allowing for oxidation, reduction, or substitution to introduce new chemical entities.
Future research is focused on creating a diverse palette of derivatives to explore new regions of chemical space and improve pharmacokinetic properties. This includes:
Multi-Vector Functionalization: The synthesis of scaffolds with multiple attachment points is a major area of interest. acs.orgnih.gov By creating derivatives functionalized on both the azetidine (B1206935) and cyclobutane (B1203170) rings, chemists can generate novel molecules with precisely controlled three-dimensional orientations, which is critical for optimizing interactions with biological targets. acs.orgnih.gov
Synthesis of Constrained Amino Acids: The spirocyclic framework is being incorporated into amino acid structures to create sterically constrained analogues of natural amino acids, such as ornithine and GABA. acs.org These novel amino acids are valuable tools for peptide chemistry and drug design, offering a way to introduce conformational rigidity into peptides.
Bioisosteric Replacements: The primary driver for the development of azaspiro[3.3]heptane derivatives is their use as bioisosteres for common saturated heterocycles like piperidine (B6355638) and piperazine (B1678402). researchgate.netnih.gov Research continues to validate this concept by incorporating the scaffold into known drug molecules, often resulting in analogues with improved properties such as metabolic stability, solubility, and reduced off-target effects. researchgate.netnih.gov
The table below summarizes some of the key functionalized derivatives and their research significance.
| Derivative Type | Synthetic Approach | Significance in Bioactivity |
| Multi-Vector Scaffolds | Modular synthesis from functionalized azetidines | Allows for precise control of substituent orientation in 3D space, enhancing target selectivity. acs.orgnih.gov |
| Constrained Amino Acids | Ring closure of bis-electrophiles with bis-nucleophiles | Introduces conformational rigidity into peptides, useful for studying protein-protein interactions and designing peptidomimetics. acs.org |
| Bioisosteric Analogues | Substitution of piperidine/piperazine rings in existing drugs | Can lead to patent-free drug analogues with improved pharmacokinetic profiles, such as enhanced metabolic stability. researchgate.net |
| Functionalized Alkynes | Seyferth–Gilbert homologation or Bestmann-Ohira reaction on aldehyde derivatives | Provides a versatile chemical handle for "click chemistry" and further elaboration into complex molecules. |
Broader Applications in Chemical Biology beyond Drug Discovery
While the predominant application of azaspiro[3.3]heptanes is in medicinal chemistry, their unique structural characteristics suggest potential utility in the broader field of chemical biology. The rigid, non-planar structure provides a predictable and stable scaffold that can be leveraged for creating sophisticated molecular tools.
Emerging areas of application include:
Development of Chemical Probes: The ability to create multi-vector derivatives makes the azaspiro[3.3]heptane scaffold an attractive core for the design of chemical probes. By attaching a recognition element, a linker, and a reporter group (like a fluorophore or biotin) to different positions on the rigid framework, researchers could develop highly specific tools for studying biological processes. The defined geometry of the scaffold would minimize conformational ambiguity, potentially leading to probes with higher selectivity for their targets.
Scaffolds for Protein Labeling: Functionalized derivatives, particularly those containing bioorthogonal handles like alkynes or azides, could be developed into reagents for protein labeling. These reagents could be used to tag specific proteins in complex biological systems for subsequent detection, purification, or visualization.
DNA-Encoded Library (DEL) Technology: The development of on-DNA synthesis methods for related azaspirocycles demonstrates the scaffold's compatibility with advanced chemical biology techniques. ambeed.com Incorporating these unique, sp³-rich, and densely functionalized spirocycles into DNA-encoded libraries vastly expands the chemical space available for screening against new biological targets.
Although still a nascent area of research, the application of these scaffolds as molecular tools represents a logical extension of their established utility in modulating biological systems.
Advanced Computational Modeling for Structure-Function Relationships
Computational chemistry plays a pivotal role in understanding and predicting the properties of novel chemical entities like 1-azaspiro[3.3]heptane. As synthetic chemists produce more complex derivatives, advanced computational modeling is becoming indispensable for rational design and for elucidating complex structure-function relationships.
Future directions in this area involve the use of sophisticated modeling techniques:
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a computational method used to develop mathematical models that correlate the chemical structure of a compound with its biological activity. researchgate.net For azaspiro[3.3]heptane derivatives, QSAR can be used to predict the bioactivity of virtual compounds before they are synthesized, helping to prioritize the most promising candidates.
Machine Learning and Deep Learning: Modern QSAR approaches increasingly employ machine learning and deep learning algorithms. nih.gov These methods can analyze large datasets of compounds and identify complex, non-linear relationships between molecular features and biological outcomes. By training models on existing azaspiro[3.3]heptane data, researchers can create predictive tools to guide the design of new derivatives with enhanced potency or improved ADME (absorption, distribution, metabolism, and excretion) properties.
Molecular Dynamics (MD) Simulations: MD simulations can provide atomic-level insights into how a molecule interacts with its biological target, such as a protein receptor or enzyme. nih.gov For derivatives of this compound, MD simulations can be used to understand binding modes, predict binding affinities, and explain why certain structural modifications lead to increased activity. This detailed structural information is crucial for optimizing lead compounds.
In Silico Property Prediction: Computational models are routinely used to predict key physicochemical properties like lipophilicity (logP/logD) and aqueous solubility. nih.gov For the azaspiro[3.3]heptane scaffold, which is often used to modulate these very properties, accurate in silico prediction is essential for designing molecules with desirable drug-like characteristics.
The synergy between advanced synthesis and sophisticated computational modeling will accelerate the exploration of the azaspiro[3.3]heptane chemical space, enabling the more rapid and efficient development of novel molecules for a range of applications.
Q & A
Basic: How can the synthetic route for 1-Boc-6-hydroxy-1-azaspiro[3.3]heptane be optimized for high yield and purity?
Methodological Answer:
The synthesis can be optimized using a multi-step approach inspired by analogous spiro compounds. For example, cyclobutanone-derived routes (via Wittig reaction and [2+2] cycloaddition) have been reported for structurally similar azaspiro compounds, achieving gram-scale yields . Key optimizations include:
- Catalyst Selection : Use chiral auxiliaries (e.g., tert-butylsulfinyl groups) to enhance stereochemical control during cyclization .
- Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final Boc deprotection can be monitored via TLC (Rf ~0.3 in 1:1 hexane/EtOAc) .
- Scalability : Adapt hydroxide-facilitated alkylation methods, as demonstrated for 2-oxa-6-azaspiro[3.3]heptane derivatives, which achieved 87% yield at 100 g scale .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : Use , , and 2D NMR (e.g., COSY, HSQC) to confirm the spirocyclic structure and hydroxy/Boc group positions. For example, signals for analogous compounds appear at δ 1.4–1.5 ppm (Boc methyl groups) and δ 4.0–4.5 ppm (spirocyclic protons) .
- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., [M+H]+ calculated for CHNO: 214.1438) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals in ethyl acetate/hexane mixtures .
Advanced: How does the spiro[3.3]heptane core enhance bioisosteric properties in drug design?
Methodological Answer:
The spiro[3.3]heptane core serves as a saturated benzene bioisostere, reducing metabolic instability while maintaining conformational rigidity. For example:
- Conformational Analysis : Molecular dynamics simulations show that the spiro core restricts rotational freedom, mimicking the planar geometry of aromatic rings in lead compounds like vorinostat .
- Pharmacokinetic Profiling : Compare logP and polar surface area (PSA) values of the spiro derivative to its aromatic counterpart. The spiro structure typically lowers logP by ~0.5 units, improving solubility .
Advanced: What strategies enable stereoselective synthesis of this compound derivatives?
Methodological Answer:
Stereoselectivity can be achieved via:
- Chiral Auxiliaries : Introduce tert-butylsulfinyl groups during cyclization, as demonstrated for diazaspiro[3.3]heptanes, achieving >95% enantiomeric excess (ee) .
- Asymmetric Catalysis : Use gold-catalyzed intermolecular oxidative cyclization to form azetidinone intermediates, which can be reduced to the spirocyclic scaffold .
- Kinetic Resolution : Separate diastereomers using chiral HPLC (e.g., Chiralpak IA column with heptane/IPA eluent) .
Advanced: How do reaction conditions affect the stability of this compound?
Methodological Answer:
- Acidic Conditions : The Boc group is labile under strong acids (e.g., HCl/dioxane), but the hydroxy group may require protection (e.g., TBS ether) to prevent dehydration .
- Basic Conditions : Avoid prolonged exposure to bases (e.g., NaOH), which can hydrolyze the spirocyclic ether. Use mild bases like NaHCO for workup .
- Thermal Stability : Conduct differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for most spiro compounds) .
Advanced: How can the hydroxy group in this compound be functionalized for SAR studies?
Methodological Answer:
- Etherification : Use Mitsunobu conditions (DIAD, PPh) with alcohols to form aryl or alkyl ethers .
- Protection/Deprotection : Temporarily protect the hydroxy group as a TBS ether for subsequent cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) .
- Oxidation : Convert the hydroxy group to a ketone using Dess-Martin periodinane, enabling further nucleophilic additions .
Advanced: How should researchers resolve contradictions in reported spectral data for azaspiro compounds?
Methodological Answer:
- Reproducibility : Repeat syntheses under standardized conditions (e.g., inert atmosphere, anhydrous solvents) to isolate impurities causing spectral discrepancies .
- 2D NMR : Assign overlapping signals using NOESY or ROESY to distinguish diastereomers .
- Cross-Validation : Compare HRMS and NMR data with structurally characterized analogs (e.g., tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
